巴利波德
描述
巴利泊德: 是一种高效、选择性、口服有效的磷酸二酯酶10A(PDE10A)抑制剂。 它以其对其他磷酸二酯酶的显着选择性而闻名,使其成为科学研究中的一种有价值的化合物,特别是在神经系统疾病的研究中 .
科学研究应用
巴利泊德在科学研究中具有广泛的应用,包括:
化学: 用作研究磷酸二酯酶10A抑制及其对环状核苷酸信号通路的影响的工具。
生物学: 研究其在调节细胞内信号传导及其潜在治疗作用中的作用。
医学: 由于其调节神经递质水平的能力,它被探索为精神分裂症和亨廷顿舞蹈症等神经系统疾病的潜在治疗方法。
工业: 用于开发针对磷酸二酯酶的新的药理学药物 .
生化分析
Biochemical Properties
Balipodect plays a critical role in biochemical reactions by inhibiting the enzyme phosphodiesterase 10A (PDE10A). PDE10A is responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in cellular signaling pathways. By inhibiting PDE10A, Balipodect increases the levels of cAMP and cGMP within cells, thereby enhancing the signaling pathways mediated by these cyclic nucleotides . This inhibition is highly selective, with Balipodect showing over 15,000-fold selectivity for PDE10A compared to other phosphodiesterases .
Cellular Effects
Balipodect exerts significant effects on various types of cells and cellular processes. In neuronal cells, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By increasing the levels of cAMP and cGMP, Balipodect enhances the phosphorylation of key substrates of cAMP-dependent and cGMP-dependent protein kinases . This modulation of signaling pathways can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting neuronal activity and behavior .
Molecular Mechanism
The molecular mechanism of Balipodect involves its binding to and inhibition of PDE10A. By inhibiting this enzyme, Balipodect prevents the hydrolysis of cAMP and cGMP, leading to increased levels of these cyclic nucleotides within cells . This elevation in cAMP and cGMP levels enhances the activation of protein kinases that are dependent on these cyclic nucleotides, resulting in the phosphorylation of various target proteins . These phosphorylation events can alter the activity of enzymes, transcription factors, and other proteins, thereby modulating cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Balipodect have been observed to change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies . Over time, Balipodect continues to elevate the levels of cAMP and cGMP, leading to prolonged activation of cyclic nucleotide-dependent signaling pathways . Long-term studies have shown that Balipodect can maintain its effects on cellular function without significant degradation or loss of activity .
Dosage Effects in Animal Models
The effects of Balipodect vary with different dosages in animal models. At lower doses, Balipodect effectively increases the levels of cAMP and cGMP and modulates neuronal activity without causing significant adverse effects . At higher doses, some toxic or adverse effects have been observed, including a weak cataleptic response . These findings suggest that there is a threshold for the beneficial effects of Balipodect, beyond which adverse effects may occur.
Metabolic Pathways
Balipodect is involved in metabolic pathways that regulate the levels of cAMP and cGMP within cells. By inhibiting PDE10A, Balipodect prevents the breakdown of these cyclic nucleotides, leading to their accumulation and enhanced signaling . This modulation of metabolic pathways can affect the overall metabolic flux and levels of metabolites within cells, influencing cellular function and behavior .
Transport and Distribution
Within cells and tissues, Balipodect is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to have high brain penetration, which is crucial for its effects on neuronal function . Balipodect’s distribution within the brain allows it to effectively modulate signaling pathways that are important for neuropsychiatric disorders .
Subcellular Localization
Balipodect’s subcellular localization is primarily within the cytoplasm, where it interacts with PDE10A and other target proteins . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to PDE10A to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing Balipodect to specific cellular compartments or organelles.
准备方法
合成路线和反应条件: : 巴利泊德是通过一系列化学反应合成的,包括形成其核心结构,然后引入特定官能团。合成路线通常包括:
- 形成核心吡啶酮结构。
- 引入氟苯基和吡唑基。
- 最终修饰以获得所需的择性和效力 .
工业生产方法: : 巴利泊德的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:
- 使用高纯度试剂。
- 控制反应温度和时间。
- 纯化步骤,如重结晶和色谱法以分离最终产物 .
化学反应分析
反应类型: : 巴利泊德会发生各种化学反应,包括:
氧化: 将特定官能团转化为其氧化形式。
还原: 将某些基团还原以获得所需的化学结构。
取代: 通过取代反应引入官能团
常用试剂和条件
氧化: 常用的氧化剂,如高锰酸钾或过氧化氢。
还原: 还原剂,如硼氢化钠或氢化铝锂。
取代: 使用卤代化合物和适当的催化剂
作用机制
巴利泊德通过选择性抑制磷酸二酯酶10A发挥作用,磷酸二酯酶10A是一种负责分解环状腺苷一磷酸 (cAMP) 和环状鸟苷一磷酸 (cGMP) 的酶。通过抑制这种酶,巴利泊德会提高这些环状核苷酸的水平,从而导致通过 cAMP 和 cGMP 依赖性途径的信号增强。 这种细胞内信号传导的调节被认为有助于其在神经系统疾病中的治疗作用 .
相似化合物的比较
类似化合物
罗氟司特: 另一种磷酸二酯酶抑制剂,但具有更广泛的活性范围。
文波司汀: 环状GMP磷酸二酯酶的选择性抑制剂。
GSK356278: 磷酸二酯酶4 (PDE4) 抑制剂,具有抗炎和增强认知作用 .
巴利泊德的独特性: : 巴利泊德以其对磷酸二酯酶10A的高度选择性而脱颖而出,使其特别适用于研究这种酶在神经过程中的特定作用。 它能够穿过血脑屏障及其良好的药代动力学特性进一步增强了它作为研究工具和潜在治疗剂的价值 .
属性
IUPAC Name |
1-(2-fluoro-4-pyrazol-1-ylphenyl)-5-methoxy-3-(2-phenylpyrazol-3-yl)pyridazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O2/c1-32-21-15-29(19-9-8-17(14-18(19)24)28-13-5-11-25-28)27-22(23(21)31)20-10-12-26-30(20)16-6-3-2-4-7-16/h2-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHRYLNQDWXAGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C(C1=O)C2=CC=NN2C3=CC=CC=C3)C4=C(C=C(C=C4)N5C=CC=N5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238697-26-1 | |
Record name | Balipodect [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1238697261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balipodect | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14774 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BALIPODECT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6650W303H0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the primary mechanism of action of TAK-063?
A1: TAK-063 exerts its therapeutic effects by selectively inhibiting PDE10A. [, ] This enzyme is primarily found in medium spiny neurons (MSNs) within the striatum, a brain region crucial for motor control, cognition, and reward processing. [, , ]
Q2: How does PDE10A inhibition impact intracellular signaling pathways?
A2: PDE10A typically degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important secondary messengers involved in various cellular processes. By inhibiting PDE10A, TAK-063 increases the levels of both cAMP and cGMP within MSNs. [, , , ] This elevation in cyclic nucleotides activates downstream signaling cascades, including cAMP- and cGMP-dependent protein kinases, impacting neuronal activity and gene expression. [, , , ]
Q3: Does TAK-063 differentiate between the direct and indirect pathways of MSNs?
A3: While TAK-063 activates both direct and indirect pathways of MSNs, it demonstrates a balanced activation profile due to its faster off-rate property. [, , ] This characteristic potentially contributes to its therapeutic efficacy and favorable safety profile compared to other PDE10A inhibitors. [, , ]
Q4: What is the molecular formula and weight of TAK-063?
A4: The molecular formula of TAK-063 is C24H19FN6O2 and its molecular weight is 442.45 g/mol. []
Q5: Is there any information available regarding spectroscopic data for TAK-063?
A5: While the provided research articles don't delve into detailed spectroscopic data, [3H]TAK-063 and [14C]TAK-063 have been used as radioligands in autoradiography (ARG) studies to visualize its distribution and binding within the brain. [, ]
Q6: How did researchers optimize the structure of TAK-063 for potency and selectivity?
A6: The development of TAK-063 involved extensive structure-based drug design (SBDD) utilizing X-ray crystallography data of PDE10A in complex with lead compounds. [] Through iterative cycles of synthesis and biological evaluation, researchers identified structural modifications that enhanced PDE10A inhibitory activity and minimized off-target effects. []
Q7: What is the pharmacokinetic profile of TAK-063?
A8: TAK-063 exhibits favorable pharmacokinetics, including good oral bioavailability, brain penetration, and a suitable half-life. [, , ] Studies in rodents and dogs demonstrated that TAK-063 reaches peak concentrations in plasma within a few hours after oral administration and is primarily metabolized by CYP2C8 and CYP3A4/5 enzymes. []
Q8: Has TAK-063 occupancy of PDE10A in the brain been measured?
A9: Yes, positron emission tomography (PET) studies in nonhuman primates, using the radioligand [11C]T-773, demonstrated dose-dependent occupancy of striatal PDE10A by TAK-063. []
Q9: What preclinical models have been used to evaluate the efficacy of TAK-063?
A10: Researchers have employed various rodent models to assess the therapeutic potential of TAK-063. For example, its antipsychotic-like effects were evaluated in MK-801-induced hyperlocomotion and prepulse inhibition (PPI) deficit models, [, , ] while its impact on cognitive function was explored using object recognition, Y-maze, and radial arm maze tasks. []
Q10: Has TAK-063 shown efficacy in preclinical models of Huntington's disease?
A11: Yes, studies in the R6/2 mouse model of Huntington's disease demonstrated that TAK-063 treatment protected against striatal neurodegeneration, reduced seizure frequency, and improved motor and cognitive deficits. []
Q11: Has TAK-063 been evaluated in clinical trials?
A12: Yes, TAK-063 has undergone Phase 1 clinical trials in healthy volunteers and individuals with stable schizophrenia. [, , , ] These trials primarily focused on assessing the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug. [, ]
Q12: Are there any ongoing or planned Phase 2/3 clinical trials for TAK-063?
A13: While the provided research articles mention a completed Phase 2 trial, they don't provide specific details on its design or outcome. [, , ] Further research is needed to determine the clinical efficacy and safety of TAK-063 in schizophrenia and other potential indications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。